molecular formula C33H41N5O4S B2641033 4-((4-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide CAS No. 444184-76-3

4-((4-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide

Katalognummer B2641033
CAS-Nummer: 444184-76-3
Molekulargewicht: 603.78
InChI-Schlüssel: MLGUVMCJHXXTTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C33H41N5O4S and its molecular weight is 603.78. The purity is usually 95%.
BenchChem offers high-quality 4-((4-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. Novel series of thiazolidinone and oxadiazole derivatives, for instance, have been reported to exhibit significant antibacterial and antifungal activities, demonstrating their potential as therapeutic agents against infectious diseases (Patel, Kumari, & Patel, 2012); (Mohamed, Kamel, Kassem, Abotaleb, Abd El‐Moez, & Ahmed, 2010).

Antihypertensive and Alpha-Adrenoceptor Antagonism Studies have also explored quinazolinone derivatives for their potential in treating hypertension and as alpha-1-adrenoceptor antagonists. These compounds show promise in managing high blood pressure, offering a basis for developing new antihypertensive drugs (Chern, Tao, Yen, Lu, Shiau, Lai, Chien, & Chan, 1993).

Anticonvulsant Activity Quinazolinone derivatives have been identified with significant anticonvulsant activities. These compounds provide a promising foundation for developing novel treatments for epilepsy and seizure disorders, showcasing superior efficacy in some cases compared to standard drugs (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).

Antitubercular, Anti-HIV, and Antibacterial Agents Further research on quinazolinone compounds has revealed their potential as antitubercular, anti-HIV, and broad-spectrum antibacterial agents. These studies suggest the versatility of quinazolinone derivatives in addressing a range of infectious diseases and highlight their potential in therapeutic applications (Sulthana, Chitra, & Alagarsamy, 2019).

Analgesic and Anti-Inflammatory Activities Novel quinazolinone-linked 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have shown promising results, indicating their potential as pain management and anti-inflammatory therapeutics (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Eigenschaften

IUPAC Name

N-(oxolan-2-ylmethyl)-4-[[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N5O4S/c39-30(37-18-16-36(17-19-37)26-7-2-1-3-8-26)23-43-33-35-29-11-5-4-10-28(29)32(41)38(33)22-24-12-14-25(15-13-24)31(40)34-21-27-9-6-20-42-27/h1-5,7-8,10-11,24-25,27H,6,9,12-23H2,(H,34,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGUVMCJHXXTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.